molecular formula C22H16ClN3O2S2 B4915399 N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-methoxybenzamide CAS No. 6405-38-5

N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-methoxybenzamide

Cat. No.: B4915399
CAS No.: 6405-38-5
M. Wt: 454.0 g/mol
InChI Key: DAYMMASYGMZJAS-UHFFFAOYSA-N
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Description

N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-methoxybenzamide is a complex organic compound that features a benzothiazole ring, a chlorophenyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-methoxybenzamide typically involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring . This is followed by further functionalization to introduce the chlorophenyl and methoxybenzamide groups. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioamide group to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group (if present) to an amine.

    Substitution: Halogenation or alkylation of the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole derivatives: Compounds with similar benzothiazole rings but different substituents.

    Thioamides: Compounds with similar thioamide functional groups.

    Methoxybenzamides: Compounds with similar methoxybenzamide moieties.

Uniqueness

N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2S2/c1-28-18-8-4-2-6-14(18)20(27)26-22(29)25-17-12-13(10-11-15(17)23)21-24-16-7-3-5-9-19(16)30-21/h2-12H,1H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAYMMASYGMZJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367666
Record name STK172974
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6405-38-5
Record name STK172974
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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